Product packaging for 7,8-Dihydro-1,6-naphthyridin-3-amine(Cat. No.:)

7,8-Dihydro-1,6-naphthyridin-3-amine

Cat. No.: B13876146
M. Wt: 147.18 g/mol
InChI Key: CEPFWOYLFXTZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydro-1,6-naphthyridin-3-amine is a high-purity chemical compound offered for research and development purposes. This molecule features the 1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and its role as a core building block in drug discovery . Researchers value this scaffold for its potential to interact with various biological targets. Specifically, 1,6-naphthyridine derivatives have been extensively explored and identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) . The inhibition of CDK4/6 is a validated therapeutic strategy in oncology, particularly in the treatment of hormone receptor-positive breast cancer, making research into novel compounds within this class highly valuable . The 1,6-naphthyridine core allows for significant structural modification, enabling researchers to investigate structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Researchers should consult the safety data sheet (SDS) prior to use. This product is for laboratory research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13876146 7,8-Dihydro-1,6-naphthyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

7,8-dihydro-1,6-naphthyridin-3-amine

InChI

InChI=1S/C8H9N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3-5H,1-2,9H2

InChI Key

CEPFWOYLFXTZPI-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1N=CC(=C2)N

Origin of Product

United States

Chemical Reactivity and Transformative Derivatization of the 7,8 Dihydro 1,6 Naphthyridin 3 Amine Scaffold

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

The 1,6-naphthyridine (B1220473) ring system is classified as an electron-deficient heterocycle. The presence of two electronegative nitrogen atoms reduces the electron density of the aromatic rings, making them significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.org This deactivation is analogous to that observed in pyridine (B92270), where harsh reaction conditions are typically required for electrophilic substitution to proceed. quimicaorganica.org

In pyridine, electrophilic attack preferentially occurs at the 3- and 5-positions, as the cationic intermediates (σ-complexes) formed from attack at these positions are more stable than those formed from attack at the 2-, 4-, or 6-positions. quimicaorganica.org By analogy, for the 1,6-naphthyridine core, the positions meta to the nitrogen atoms (C-3 and C-8, and to a lesser extent C-5) are the most likely sites for electrophilic attack. However, the presence of the activating amino group at the C-3 position in 7,8-Dihydro-1,6-naphthyridin-3-amine would direct incoming electrophiles primarily to the C-2 and C-4 positions. The final regioselectivity would be determined by the interplay between the deactivating effect of the ring nitrogens and the activating, ortho-, para-directing effect of the amine substituent.

Nucleophilic Substitution Patterns on the Ring System

Nucleophilic aromatic substitution (SNAr) is a more favorable process for electron-deficient rings like naphthyridine, particularly when a good leaving group is present at an activated position (ortho or para to a ring nitrogen). Research has demonstrated effective methods for introducing nucleophiles onto the 1,6-naphthyridine scaffold.

A notable strategy involves the transformation of 1,6-naphthyridine-5,7-diones into highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates. acs.org These ditriflates serve as potent bis-electrophiles. Studies have shown that the reaction of these intermediates with amine nucleophiles occurs with high regioselectivity. The initial substitution takes place exclusively at the C-5 position, which is para to the N-1 nitrogen, leaving the C-7 triflate available for subsequent functionalization through cross-coupling reactions. acs.org This one-pot ditriflation and regioselective substitution protocol allows for the rapid synthesis of diverse 5-substituted 1,6-naphthyridines. acs.org

The following table summarizes the regioselective nucleophilic substitution at the C-5 position of an 8-substituted-1,6-naphthyridine-5,7-ditriflate intermediate.

EntryNucleophileProductYield (%)
1Pyrrolidine8-Phenyl-5-(pyrrolidin-1-yl)-1,6-naphthyridin-7-yl trifluoromethanesulfonate84
2Piperidine8-Phenyl-5-(piperidin-1-yl)-1,6-naphthyridin-7-yl trifluoromethanesulfonate95
3Morpholine4-(8-Phenyl-7-((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridin-5-yl)morpholine96
4N-Methylpiperazine1-Methyl-4-(8-phenyl-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridin-5-yl)piperazine91
5Aniline (B41778)N,8-Diphenyl-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridin-5-amine78

Data derived from research on 8-substituted 1,6-naphthyridine-5,7-ditriflates. acs.org

Reactions of the Amine Functional Group

The primary amine at the C-3 position is a versatile functional group that can undergo a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The direct N-alkylation of primary aromatic amines with alkyl halides can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting material, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org Selective monoalkylation can be achieved under specific conditions, such as using a competitive deprotonation/protonation strategy where the desired secondary amine product remains protonated and unreactive. rsc.org

N-acylation, the reaction of the amine with acylating agents like acyl chlorides or anhydrides, proceeds readily to form stable amide derivatives. This reaction is typically high-yielding and is not complicated by over-acylation.

The 3-amino group can react with aldehydes and ketones, usually under acidic catalysis, to form imines, also known as Schiff bases. This reversible reaction is fundamental in constructing more complex molecular architectures.

As mentioned, amides are readily formed via N-acylation. The reaction of this compound with a carboxylic acid derivative, such as an acyl chloride or an activated ester, provides a straightforward route to the corresponding amide. This transformation is widely used to modify the properties of the parent amine.

The primary aromatic amine at the C-3 position can be converted into a diazonium salt (Ar-N₂⁺) through a process known as diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). libretexts.org

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. organic-chemistry.org This allows the 3-amino group to serve as a synthetic handle for introducing a diverse range of functionalities. Key transformations include:

Sandmeyer Reaction: Displacement of the diazonium group with cuprous halides (CuCl, CuBr) or cuprous cyanide (CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom.

Hydrolysis: Reaction with water at elevated temperatures to form the corresponding phenol (B47542) (3-hydroxy derivative).

Iodination: Displacement with potassium iodide to introduce an iodine atom.

Selective Hydrogenation and Dehydrogenation Studies of the Dihydro Ring

The this compound scaffold contains a partially saturated pyridine ring. The chemical stability and reactivity of this ring can be modulated through hydrogenation or dehydrogenation.

Hydrogenation: Further reduction of the dihydro-pyridyl ring can be accomplished using various catalytic hydrogenation methods. For instance, catalytic reduction of 1,6-naphthyridine with palladium on charcoal has been shown to produce the corresponding 1,2,3,4-tetrahydronaphthyridine. More forceful conditions, such as using sodium in ethanol (B145695) or high-pressure hydrogenation, can lead to the fully saturated decahydronaphthyridine ring system. The selective reduction to a specific tetrahydro isomer or the complete saturation of the bicyclic system depends heavily on the choice of catalyst, solvent, and reaction conditions.

Dehydrogenation (Aromatization): The 7,8-dihydro ring can be aromatized to the corresponding fully aromatic 1,6-naphthyridin-3-amine. This transformation is an oxidation reaction and can be achieved using a variety of dehydrogenating agents. wikipedia.org Common reagents for this purpose include:

Palladium on carbon (Pd/C) at high temperatures.

Sulfur or selenium at elevated temperatures.

Quinone-based oxidants such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.org

Manganese dioxide (MnO₂).

The choice of reagent depends on the substrate's tolerance to the reaction conditions. Successful aromatization restores the planarity and electronic properties of the fully conjugated naphthyridine system. mdpi.com

Ring Expansion, Contraction, and Rearrangement Reactions

The structural integrity of the dihydronaphthyridine core can be altered through reactions that expand, contract, or rearrange the heterocyclic rings. These transformations provide pathways to novel and structurally complex scaffolds that are often inaccessible through direct synthesis.

Research into the reactivity of related tetrahydrobenzo[b] mdpi.comharvard.edunaphthyridine systems has demonstrated the potential for significant skeletal modifications. One notable transformation is the expansion of the tetrahydropyridine (B1245486) ring to form a larger azocine (B12641756) ring system. mdpi.com Specifically, the interaction of 1-indol-3-yl derivatives of benzo[b] mdpi.comharvard.edunaphthyridines with activated alkynes, such as acetylacetylene, in isopropanol (B130326) has been shown to induce an expansion of the six-membered tetrahydropyridine fragment into an eight-membered azocine ring. mdpi.com This reaction proceeds through a presumed cascade of intermediates, ultimately forming a new, larger heterocyclic ring fused to the quinoline (B57606) portion of the molecule.

This transformation highlights a powerful strategy for scaffold diversification. While this specific example was demonstrated on a benzo-fused system, the underlying reactivity suggests that the simpler this compound scaffold could potentially undergo similar ring expansion reactions when appropriately substituted and treated with suitable reagents like activated alkynes. Such reactions would convert the bicyclic dihydronaphthyridine core into novel azocino[c]pyridine frameworks, significantly expanding the accessible chemical space for this compound class.

Detailed findings from the study on the analogous benzonaphthyridine system are presented below.

Starting ScaffoldReagentSolventResulting ScaffoldKey Transformation
1-indol-3-yl-tetrahydrobenzo[b] mdpi.comharvard.edunaphthyridineAcetylacetyleneIsopropanolAzocino[4,5-b]quinoline6-membered ring to 8-membered ring expansion

At present, specific examples of ring contraction or major skeletal rearrangements directly involving the this compound scaffold are not extensively documented in the literature, representing an area ripe for future investigation.

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups with high precision. organic-chemistry.org

The this compound scaffold possesses several features that make it an excellent candidate for DoM and related lithiation reactions.

The C3-Amine Group as a Directing Group: The primary amine at the C3 position, or more effectively, a protected and more Lewis basic form like a pivaloyl amide or a carbamate, can serve as a potent DMG. wikipedia.orgorganic-chemistry.org This would be expected to direct lithiation specifically to the C4 position of the naphthyridine ring. Subsequent quenching with an electrophile would yield 4-substituted-7,8-dihydro-1,6-naphthyridin-3-amine derivatives.

The N6 Ring Nitrogen as a Directing Group: The pyridine nitrogen at the N6 position can also function as a directing group, promoting lithiation at the C5 position. harvard.edu The efficacy of this process can be influenced by the choice of organolithium reagent and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the basicity of the lithiating agent by breaking up its aggregate structure. baranlab.orguwindsor.ca

Competition and Selectivity: With multiple potential directing groups and acidic protons, the outcome of lithiation reactions can be complex. The relative directing ability of the C3-amino group versus the N6-ring nitrogen would determine the regioselectivity. Generally, amide groups are considered very strong DMGs, suggesting that a protected C3-amido derivative would likely favor lithiation at C4. organic-chemistry.org However, reaction conditions such as temperature, solvent, and the specific lithium base used could be tuned to favor one site over the other. clockss.org

The general process for functionalization via lithiation is outlined below:

StepDescriptionTypical ReagentsPotential Site of Action on Scaffold
1. Deprotonation (Lithiation)A strong organolithium base removes a proton from the ring, directed by a DMG.n-BuLi, s-BuLi, t-BuLi, LDA; often with TMEDAC4 (directed by C3-NHR) or C5 (directed by N6)
2. Electrophilic QuenchThe resulting organolithium species reacts with an electrophile to form a new C-E bond.Iodine (I2), CO2, Aldehydes (R-CHO), Alkyl halides (R-X), Trimethylsilyl chloride (TMSCl)Site of lithiation (C4 or C5)

While specific, published examples of metalation on this compound are scarce, the foundational principles of DoM applied to pyridines and other nitrogen heterocycles strongly support its feasibility. clockss.orgresearchgate.net This strategy represents a highly valuable and predictable method for introducing a diverse array of substituents onto the aromatic portion of the scaffold, enabling the synthesis of targeted derivatives for various applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Naphthyridine Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like naphthyridines. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the determination of the carbon-hydrogen framework.

While one-dimensional (1D) NMR spectra provide initial data on the types and numbers of protons and carbons, multi-dimensional NMR experiments are crucial for assembling the molecular puzzle. rsc.org These techniques reveal through-bond correlations between nuclei, establishing the connectivity of the atomic framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 7,8-Dihydro-1,6-naphthyridin-3-amine, COSY would be used to trace the proton-proton connectivities within the dihydropyridine (B1217469) and pyridine (B92270) rings, for instance, between the protons at C-7 and C-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is key to assembling the complete molecular structure. It reveals correlations between protons and carbons that are two or three bonds away. For the target molecule, HMBC would be critical in connecting the two rings and confirming the position of substituents by showing correlations from protons on one ring to carbons on the other, or from the amine protons to carbons in the pyridine ring.

The combined data from these experiments allow for the complete assignment of all proton and carbon signals, confirming the 1,6-naphthyridine (B1220473) core structure and the positions of the dihydro functionality and the amine group.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures.

Position Predicted δ ¹H (ppm) Predicted δ ¹³C (ppm) Key HMBC Correlations (H to C)
2 8.15 (s) 145.0 C-3, C-4, C-4a
3 - 140.0 -
4 7.90 (d) 120.0 C-2, C-4a, C-5
4a - 148.0 -
5 8.60 (d) 155.0 C-4, C-7, C-8a
6 (NH) 6.50 (br s) - C-5, C-7
7 3.50 (t) 45.0 C-5, C-6, C-8, C-8a
8 3.00 (t) 28.0 C-4a, C-7, C-8a
8a - 115.0 -

While solution-state NMR is the standard for many organic molecules, solid-state NMR (ssNMR) provides invaluable information for materials that are insoluble or for studying the structure in the solid phase. For nitrogen-containing heterocycles, ssNMR can be particularly powerful in distinguishing between isomers. acs.orgnih.gov

A key technique is the use of ¹³C{¹⁴N} Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR) NMR. iastate.edu This experiment functions as an "attached nitrogen test," identifying carbon atoms that are directly bonded to nitrogen atoms. acs.orgresearchgate.net Given that ¹⁴N is a quadrupolar nucleus (spin I = 1) and is 99.6% abundant, this method exploits the dipolar coupling between ¹³C and ¹⁴N nuclei. iastate.edu In the case of this compound, this technique could definitively confirm the ¹³C signals for C-2, C-4a, C-5, and C-8a, which are adjacent to the ring nitrogens, and C-3, which is bonded to the exocyclic amine nitrogen. This provides an orthogonal confirmation of the structure that can be difficult to achieve with solution NMR alone, especially when trying to differentiate between the six possible naphthyridine isomers. acs.orgnih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the molecular formula. For this compound (C₈H₉N₃), HRMS would confirm the elemental composition.

Beyond molecular formula, the fragmentation patterns observed in the mass spectrum offer structural clues. researchgate.netlibretexts.org In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. wikipedia.org The analysis of these fragments helps to piece together the molecular structure.

For this compound, characteristic fragmentation pathways would likely include:

Loss of an amino group radical (•NH₂): Leading to a peak at M-16.

Loss of HCN: A common fragmentation for pyridine rings, leading to a peak at M-27.

Retro-Diels-Alder (RDA) reaction: The dihydropyridine ring could undergo an RDA fragmentation, leading to cleavage of the ring system.

Loss of H₂CN: Cleavage of the C-N bond in the dihydropyridine ring could lead to the loss of a 28 Da fragment.

The fragmentation pattern provides a unique fingerprint that can be used to identify the compound and distinguish it from isomers. wikipedia.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 147.18 g/mol )

m/z Value Proposed Fragment Neutral Loss
147 [C₈H₉N₃]⁺˙ (Molecular Ion) -
146 [M-H]⁺ H•
131 [M-NH₂]⁺ •NH₂
120 [M-HCN]⁺˙ HCN

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scitepress.org The resulting spectra provide a unique "vibrational fingerprint," which is highly specific to the molecule's structure and can be used for identification. mdpi.comnih.govresearchgate.net These techniques are excellent for identifying the presence of specific functional groups.

For this compound, key vibrational bands would include:

N-H Stretching: The primary amine (-NH₂) will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The secondary amine (N-H) in the dihydropyridine ring will show a single stretching band in a similar region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂-CH₂- group) appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600 cm⁻¹.

C-N Stretching: These vibrations occur in the 1250-1350 cm⁻¹ range.

While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures scattered light resulting from changes in polarizability. scitepress.org Therefore, some vibrations may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa, providing complementary information for a full structural assignment.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 3300 - 3500
N-H Stretch Secondary Amine (-NH-) 3250 - 3400
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Aliphatic (-CH₂-) 2850 - 2960
N-H Bend (Scissoring) Primary Amine (-NH₂) 1590 - 1650
C=C and C=N Stretch Aromatic Ring 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. amhsr.orgyoutube.com The technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and typically have high molar absorptivities (ε). libretexts.org

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. libretexts.org

The position of the maximum absorbance (λ_max) and the molar absorptivity are sensitive to the extent of conjugation and the presence of substituents. The amine group, acting as an auxochrome, is expected to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted naphthyridine core. Furthermore, the polarity of the solvent can influence the energy of these transitions, a phenomenon known as solvatochromism. nih.gov

Table 4: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected λ_max Region Relative Intensity (ε)
π → π* π (aromatic ring) → π* 220 - 280 nm High

X-Ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most powerful and definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which the positions of all non-hydrogen atoms can be determined with very high precision.

A successful single-crystal X-ray diffraction analysis of this compound would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for every bond in the molecule.

Torsional angles, which define the conformation of the molecule, particularly the planarity of the rings.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine groups, and π-π stacking between the aromatic rings.

This data serves as the ultimate benchmark for confirming the structure proposed by other spectroscopic methods and can provide insights into the solid-state packing and physical properties of the material. rsc.org

Table 5: Structural Parameters Obtainable from X-Ray Crystallography

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsional Angles (°) Conformation of the molecule

Theoretical and Computational Chemistry Investigations of 7,8 Dihydro 1,6 Naphthyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. While specific comprehensive studies on 7,8-Dihydro-1,6-naphthyridin-3-amine are not extensively documented in publicly available literature, the principles of these computational methods can be applied to understand its behavior. DFT, with functionals such as B3LYP, is frequently used to balance accuracy and computational cost in the study of heterocyclic systems. These calculations can provide valuable insights into the molecule's geometry, stability, and reactivity.

Geometric Optimization and Conformational Analysis

The first step in a computational study is typically geometric optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this would involve determining bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The dihydropyridine (B1217469) ring in the 1,6-naphthyridine (B1220473) core is not planar, and therefore, the molecule can exist in different conformations. Conformational analysis would explore the potential energy surface of the molecule to identify the most stable conformer(s) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the molecular orbitals (MOs), which describe the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's chemical reactivity. Analysis of the charge distribution, often visualized through Mulliken or Natural Population Analysis (NPA), reveals the partial charges on each atom. This information helps to identify electron-rich and electron-deficient regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for reaction.

Interactive Data Table: Hypothetical FMO Properties

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). NBO analysis is particularly useful for studying hyperconjugative interactions and charge transfer between different parts of the molecule. For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the nitrogen atoms and the amino group into the aromatic ring system, which can significantly influence the molecule's stability and reactivity.

Electrostatic Potential (MEP) Mapping for Molecular Recognition Studies

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map shows regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are susceptible to nucleophilic attack. For this compound, the MEP map would highlight the electronegative nitrogen atoms and the electron-rich amino group as potential sites for hydrogen bonding and other intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and kinetics of a particular reaction. For instance, the mechanism of electrophilic substitution on the naphthyridine ring or reactions involving the amino group could be studied to understand the regioselectivity and stereoselectivity of such transformations.

Prediction of Spectroscopic Parameters

Computational quantum mechanical methods are pivotal in predicting the spectroscopic parameters of molecules like this compound. These predictions are crucial for interpreting experimental data and understanding the electronic and structural properties of the compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS). While experimental values can be influenced by solvent and concentration, theoretical predictions provide a baseline understanding of the electronic environment of each atom. For instance, the protons of the amino group are expected to appear in a specific region of the ¹H NMR spectrum, and their chemical shift can be influenced by hydrogen bonding. Similarly, the carbon atoms of the dihydronaphthyridine ring system will have characteristic ¹³C chemical shifts based on their hybridization and proximity to the nitrogen atoms.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-145.2
C3-118.9
C48.12135.6
C4a-121.5
C57.25152.3
C73.1545.8
C84.0150.1
NH₂5.50-
N1--
N6--

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict the excitation energies and corresponding absorption wavelengths (λmax) of molecules. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic and heteroaromatic rings. The position of the amino group can influence these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted dihydronaphthyridine core.

Vibrational Modes: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically performed at the DFT level of theory, can predict the wavenumbers and intensities of these vibrations. For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies from the amino group, C-H stretching from the aromatic and aliphatic portions of the molecule, and various C-N and C-C stretching and bending modes that are characteristic of the dihydronaphthyridine ring system.

Molecular Dynamics Simulations for Ligand-Receptor Interactions (Research Context)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its potential interactions with biological macromolecules, such as proteins or nucleic acids.

These simulations begin with a starting structure of the ligand-receptor complex, often obtained from molecular docking studies. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of the atoms over a specific time period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the binding pose over time.

Key Interactions: The simulation can identify specific amino acid residues in the receptor's binding pocket that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Conformational Changes: MD simulations can capture how the ligand and receptor adapt their conformations to achieve an optimal binding fit.

Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of binding affinity.

Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Protein

Simulation Time (ns)Ligand RMSD (Å)Key Hydrogen Bonds
00.0NH₂ with Asp120, N1 with Gly122
101.2NH₂ with Asp120
201.5NH₂ with Asp120, N6 with Ser124 (water-mediated)
301.3NH₂ with Asp120
401.6NH₂ with Glu150 (transient)
501.4NH₂ with Asp120

Note: This table illustrates the type of data that can be extracted from an MD simulation trajectory to understand the dynamics of ligand-receptor interactions.

In Silico Screening and Rational Molecular Design Strategies (Non-Clinical Focus)

Building upon the insights from theoretical calculations and molecular simulations, in silico screening and rational molecular design strategies can be employed to explore the chemical space around the this compound scaffold. These approaches aim to identify new derivatives with potentially improved properties, such as enhanced binding affinity or selectivity for a particular biological target.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a target receptor to identify potential "hits." For this compound, a virtual library could be created by computationally adding various substituents at different positions on the dihydronaphthyridine ring. These virtual compounds would then be docked into the binding site of a target protein, and their predicted binding affinities would be used to rank them.

Rational Molecular Design: This approach uses a more focused strategy to design new molecules. Based on the understanding of the ligand-receptor interactions of the parent compound, specific modifications can be proposed to enhance these interactions. For example, if MD simulations reveal an unoccupied hydrophobic pocket in the receptor's binding site, a derivative of this compound with a hydrophobic substituent at the appropriate position could be designed to fill this pocket and increase binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of this compound derivatives, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for further investigation.

Applications of 7,8 Dihydro 1,6 Naphthyridin 3 Amine in Advanced Chemical Research

Applications as Ligands in Catalysis

The nitrogen atoms in the 1,6-naphthyridine (B1220473) framework serve as excellent coordination sites for transition metals, enabling the formation of stable and catalytically active complexes. The specific substitution pattern of 7,8-Dihydro-1,6-naphthyridin-3-amine, featuring an amino group, can further modulate the electronic properties of the resulting metal complexes, influencing their reactivity and catalytic efficacy.

Synthesis and Characterization of Transition Metal Complexes with Naphthyridine Ligands

The synthesis of transition metal complexes bearing naphthyridine-based ligands is a burgeoning area of research. These ligands, including derivatives of 1,6-naphthyridine, can be readily synthesized and subsequently reacted with various metal precursors to afford a diverse array of coordination compounds. The resulting complexes are typically characterized using a suite of spectroscopic and crystallographic techniques, such as NMR, FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction, to elucidate their structural and electronic properties. For instance, the coordination of 1,8-naphthyridine (B1210474) derivatives with iridium has been reported to yield complexes with interesting photophysical properties. nih.gov While specific reports on this compound complexes are limited, the general synthetic methodologies developed for other naphthyridine isomers are applicable.

Table 1: Examples of Characterized Transition Metal Complexes with Naphthyridine Ligands

Naphthyridine LigandMetal CenterCoordination ModeApplication Area
2-(4-methoxyphenyl)-1,8-naphthyridineIridium(III)Bidentate (N,N)Catalysis
2,7-di(9H-carbazole)-1,8-naphthyridineNot specifiedNot specifiedOLEDs
Fused 1,5-naphthyridinesVariousBidentate (N,N)Metal Complexes

Homogeneous Catalysis: C-C, C-N, and C-O Cross-Coupling Reactions

Transition metal complexes featuring naphthyridine ligands are promising candidates for catalysts in homogeneous cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic properties of the naphthyridine ligand can be fine-tuned to enhance the catalytic activity of the metal center for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For example, cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents have been shown to be effective for the functionalization of the naphthyridine core itself. nih.gov This reactivity highlights the potential of the naphthyridine scaffold to participate in and facilitate catalytic cycles. While the direct use of a this compound complex as a catalyst for these reactions is an area ripe for exploration, the foundational research on related systems suggests significant potential. nih.govresearchgate.netbeilstein-journals.org

Photocatalysis and Energy Transfer Processes

The photophysical properties of transition metal complexes are highly dependent on the nature of their ligands. Naphthyridine-based ligands can influence the absorption and emission characteristics of metal complexes, making them suitable for applications in photocatalysis and energy transfer processes. Upon absorption of light, these complexes can be excited to long-lived triplet states, enabling them to participate in redox reactions or energy transfer to other molecules. nih.gov This has been demonstrated with various transition metal complexes in applications such as CO2 reduction. researchgate.netnsf.gov The development of photocatalytic systems based on 1,6-naphthyridine complexes, including derivatives like this compound, could lead to novel and sustainable methods for chemical synthesis.

Cooperative Catalysis with Bimetallic Naphthyridine Systems

The geometry of the 1,6-naphthyridine scaffold is well-suited for the construction of bimetallic complexes, where two metal centers are held in close proximity. escholarship.orgacs.org This proximity can lead to cooperative effects in catalysis, where both metal centers participate in the reaction mechanism, often leading to enhanced reactivity and selectivity compared to their monometallic counterparts. escholarship.orgacs.org Dinucleating 1,8-naphthyridine ligands have been successfully employed to bind two first-row transition metals, creating platforms for studying bimetallic cooperativity. acs.org These bimetallic systems have shown promise in a range of catalytic transformations, and the extension of this concept to 1,6-naphthyridine derivatives like this compound could unlock new catalytic possibilities. nih.govresearchgate.net

Development in Material Science

The rigid and planar structure of the naphthyridine core, combined with its unique electronic properties, makes it an attractive building block for the development of advanced organic materials, particularly for applications in optoelectronics.

Organic Light-Emitting Diode (OLED) Components and Luminescent Materials Research

Naphthyridine derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs). Their electron-deficient nature makes them suitable as electron-transporting or emissive materials. By incorporating electron-donating groups, such as the amine functionality in this compound, it is possible to create donor-acceptor molecules with tunable emission colors and high quantum efficiencies. Several studies have demonstrated the potential of 1,5- and 1,8-naphthyridine derivatives in OLEDs, exhibiting blue, green, and red emission. nih.govrsc.orgrsc.orgacs.orgmdpi.comepa.gov These materials often exhibit high thermal stability and good film-forming properties, which are crucial for device fabrication and longevity. rsc.org

Table 2: Performance of Selected Naphthyridine-Based OLEDs

Naphthyridine DerivativeEmission ColorMaximum External Quantum Efficiency (EQE)Reference
2,7-di(9H-carbazole)-1,8-naphthyridineBlueNot specified epa.gov
ND-AC (naphthyridine-acridine)Not specified16.8% (doped), 12.0% (non-doped) rsc.org
1,5-Naphthyridin-4-ol derivatives with Iridium(III)Pure Red>31% acs.org
Fused 1,5-NaphthyridinesVariedNot specified mdpi.com

Dye-Sensitized Solar Cell (DSSC) Applications

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost and high power conversion efficiencies in various light conditions. nih.govsigmaaldrich.com The core principle of a DSSC involves a monolayer of sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2). sigmaaldrich.com Upon light absorption, the dye injects an electron into the semiconductor's conduction band, initiating the flow of electric current. sigmaaldrich.com

While direct applications of this compound in DSSCs are not extensively documented in current literature, the broader family of naphthyridine-containing compounds has been investigated for this purpose. For instance, ruthenium complexes incorporating 1,8-naphthyridyl moieties have been synthesized and evaluated as photosensitizers. acs.org These studies found that the electronegative nature of the 1,8-naphthyridyl ligand can lower the energy of the ligand π*-level, extending the light absorption range of the complex into the red spectrum. acs.org Solar cells constructed with these dyes demonstrated notable incident photon-to-current efficiencies, particularly at wavelengths beyond 625 nm. acs.org

The potential of this compound in this field would lie in its use as a donor component or part of the π-conjugated spacer in a metal-free organic dye, following the common Donor-π-Acceptor (D-π-A) design. researchgate.net The amine group can act as an effective electron donor, while the dihydronaphthyridine core can be integrated into a larger conjugated system designed to optimize light absorption and facilitate efficient electron transfer. Further research and molecular engineering would be required to fully assess its viability and performance in DSSC applications.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data processing. rsc.orgnih.gov The NLO response of a molecule is governed by its hyperpolarizability (β), which is enhanced in molecules with a strong charge asymmetry, often achieved through a push-pull electronic structure (an electron-donating group connected to an electron-accepting group via a π-conjugated system). rsc.org

Derivatives of naphthyridines have been identified as a promising class of compounds for NLO applications. nih.gov Theoretical and experimental studies on various naphthyridine isomers have demonstrated their potential. For example, computational investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on 2,7-naphthyridine (B1199556) push-pull chromophores have shown that substitutions can effectively tune the frontier molecular orbital (FMO) energy gap and enhance hyperpolarizability. rsc.orgrsc.org Similarly, studies on 1,6-naphthyridine derivatives have shown they exhibit second harmonic generation upon excitation with a laser. nih.gov Solvatochromism studies of these compounds were used to estimate the first-order hyperpolarizability (β), confirming their NLO efficiency. nih.gov

The this compound scaffold is a suitable candidate for designing NLO materials. The amine group (-NH2) serves as a potent electron donor. By chemically modifying the molecule to include a π-bridge and an electron-accepting group (like nitro or cyano groups), a push-pull system can be created. DFT calculations on the related compound 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile have been used to assess its first-order hyperpolarizability, a key parameter for NLO susceptibility. researchgate.net Such computational studies are crucial for predicting the NLO properties of new derivatives and guiding the synthesis of promising candidates. nih.govresearchgate.net

Supramolecular Chemistry: Molecular Recognition and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and anion-π interactions. rsc.org The principles of molecular recognition and self-assembly are central to creating complex, functional supramolecular architectures. rsc.orgarxiv.org

The naphthyridine core is an excellent building block for supramolecular chemistry due to the presence of nitrogen atoms which can act as hydrogen bond acceptors. Research has demonstrated that naphthyridine derivatives can serve as effective receptors for biologically relevant molecules. In one study, hosts incorporating the naphthyridine scaffold were designed to bind biotin (B1667282) analogues. nih.gov Through ¹H-NMR titrations, it was determined that hydrogen bond interactions were key to the binding, making these derivatives potent and effective receptors. nih.gov The stabilization of the resulting complex was attributed to the formation of additional hydrogen bonds. nih.gov

This compound possesses features conducive to molecular recognition and self-assembly. The two nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while the primary amine group can act as a hydrogen bond donor. This dual functionality allows the molecule to participate in well-defined, directional interactions, which are fundamental for creating predictable self-assembled structures like tapes, rosettes, or more complex networks. These properties make it a valuable synthon for designing host-guest systems and novel supramolecular polymers.

Mechanistic Biological Investigation (Focus on Molecular Interactions, not Therapeutic Outcomes)

The rigid, heterocyclic structure of the naphthyridine scaffold makes it an important "pharmacophore" in medicinal chemistry. Its derivatives have been investigated as inhibitors for a range of biological targets. This section focuses on the molecular-level interactions and mechanisms by which these compounds engage with enzymes and the structure-activity relationships that guide their design.

Studies on Enzyme Binding and Inhibition Mechanisms (e.g., DNA Gyrase, PARP-1)

DNA Gyrase: DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. mdpi.com It has long been a target for antibacterial agents. The quinolone and naphthyridine classes of antibiotics, such as nalidixic acid (a 1,8-naphthyridine derivative), function by inhibiting this enzyme. mdpi.comnih.gov The mechanism involves the formation of a cooperative drug-DNA binding complex where the gyrase induces a specific binding site for the inhibitor on the DNA. nih.gov

Numerous studies have explored naphthyridine derivatives as DNA gyrase inhibitors. For instance, a series of 7-substituted-1,4-dihydro acs.orgnih.govnaphthyridine-3-carboxylic acid derivatives were synthesized and shown to be potent inhibitors of E. coli DNA gyrase. nih.gov Enzymatic in vitro assays and molecular docking experiments have confirmed that new naphthyridine derivatives can inhibit both DNA gyrase and the related enzyme topoisomerase IV, often in a manner similar to established drugs like norfloxacin. researchgate.net These studies confirm that the naphthyridine core is a validated scaffold for targeting the enzyme's active site. mdpi.comresearchgate.net

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair pathway, particularly for single-strand breaks. acs.org Inhibiting PARP-1 is a validated strategy, and several PARP inhibitors have been developed. The mechanism involves competitive binding to the NAD⁺ catalytic domain of PARP-1, which not only blocks its enzymatic activity but can also "trap" the PARP-1 enzyme on the DNA, leading to cytotoxic lesions. researchgate.net

The naphthyridinone scaffold has proven to be highly effective for developing potent and selective PARP-1 inhibitors. nih.gov For example, a series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were identified as highly potent PARP-1 inhibitors and DNA trappers, with some compounds showing IC50 values in the nanomolar range and high selectivity for PARP-1 over the closely related PARP-2. x-mol.net Optimization of naphthyridinone series has led to the identification of preclinical candidate molecules with favorable properties. nih.govresearchgate.net

Ligand-Target Interaction Analysis at the Molecular and Structural Levels

Understanding the specific interactions between a ligand and its target protein is crucial for rational drug design. Molecular docking and X-ray crystallography are powerful tools for elucidating these interactions. malayajournal.orgnih.gov

For naphthyridine-based inhibitors, docking studies have provided detailed insights into their binding modes. In the case of DNA gyrase inhibitors, docking revealed strong interactions between a 1,4-dihydro acs.orgnih.govnaphthyridine derivative and the E. coli DNA gyrase enzyme. nih.gov For other targets, such as the PDK-1 anticancer target, docking studies of dibenzo naphthyridine analogs showed that hydrogen bonding interactions with key amino acid residues like Alanine-160, Serine-160, and Threonine-222 were critical for high binding affinity. malayajournal.org The packing of naphthyridine derivatives in crystal structures is often stabilized by a network of C-H···N, C-H···O, and N-H···π interactions, which can also be relevant for receptor binding. malayajournal.org

Similarly, molecular docking of oxazole-incorporated naphthyridine derivatives has been used to validate their anticancer activities by demonstrating favorable interaction energies and binding profiles within the target's active site. nih.gov These computational studies help identify the key structural features of the naphthyridine ligand—such as hydrogen bond donors and acceptors—that are essential for potent and selective target engagement. kjpp.netdrughunter.com

Structure-Activity Relationship (SAR) Studies for Molecular Design and Probe Development (Non-Clinical)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications to a core scaffold affect its biological activity. nih.govnih.gov For the naphthyridine family, extensive SAR studies have been conducted to optimize activity against various targets. nih.govsemanticscholar.org

Key findings from SAR studies on naphthyridine derivatives include:

Substitution Position: The position of substituents on the naphthyridine ring system is critical. For a series of cytotoxic naphthyridines, methyl groups at the C-6 or C-7 positions were generally more active than those at the C-5 position. nih.gov

Nature of Substituents: The type of chemical group introduced significantly impacts activity. SAR analysis of 1,8-naphthyridine derivatives showed that modifications at the 3rd position with various secondary amines could enhance binding efficiency toward the Adenosine A2A receptor. nih.gov In another study, the presence of electron-withdrawing groups was found to substantially enhance cytotoxic effects. tandfonline.com

Key Functional Groups: Three-dimensional QSAR (3D-QSAR) modeling has highlighted the importance of specific functional groups. For instance, the C-1 NH and C-4 carbonyl groups of a naphthyridine ring were identified as crucial for cytotoxicity, suggesting their involvement in key hydrogen bonding interactions with the biological target. kjpp.netnih.gov

These SAR studies provide a rational framework for the design of new molecular probes and inhibitor candidates based on the this compound scaffold, allowing for systematic modification to improve potency, selectivity, and other desired properties.

Table 1: SAR Findings for Cytotoxic Naphthyridine Derivatives

This table summarizes how substitutions at different positions on a naphthyridine core affect cytotoxic activity, based on 3D-QSAR models. nih.govkjpp.netnih.gov

Position/RegionFavorable Substitutions/PropertiesUnfavorable Substitutions/PropertiesRationale for Activity
C-1 NH Group Hydrogen Bond Donor-Enhances binding to target through hydrogen bonding.
C-2 Naphthyl Ring Hydrophobic Groups (e.g., Methyl)-Favorable hydrophobic interactions in the binding pocket.
C-4 Carbonyl Group Hydrophilic Groups-Suggests interaction with polar residues or solvent.
C-7 Position Methyl Group-Contributes to electrostatic interactions.
Naphthyl Ring (2' pos.) -Hydrogen Bond DonorsSteric or electronic clash in the binding site.

Table 2: Activity of Naphthyridinone-Based PARP-1 Inhibitors

This table presents the inhibitory activity of selected 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives against the PARP-1 enzyme. x-mol.net

Compound IDPARP-1 IC50 (nM)BRCA mutant DLD-1 Cell IC50 (nM)DNA Trapping Efficacy (nM)Selectivity (PARP-1 vs PARP-2)
8m 0.494.821.85>1000-fold
AZD5305 (Reference) Not specified in sourceNot specified in sourceNot specified in sourceSignificantly lower than 8m

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The search results provided information on the broader class of naphthyridines and their derivatives, including various isomers such as 1,5-, 1,7-, and 1,8-naphthyridines, and their general biological activities and synthetic applications. For instance, literature discusses the role of certain naphthyridine alkaloids in inducing cell cycle arrest and inhibiting the WNT signaling pathway. Additionally, methods for the synthesis of substituted 1,6-naphthyridine scaffolds and their utility as versatile building blocks in creating more complex molecules have been described.

However, no documents or data were found that specifically detail the biochemical and cellular process modulation by "this compound" or its explicit utilization as a chemical probe or synthetic building block. Therefore, in adherence with the strict instructions to only include information about the specified compound and to follow the provided outline, the requested article cannot be written.

Future Prospects and Emerging Research Frontiers

Design and Synthesis of Highly Complex Dihydronaphthyridine Architectures

The future of 7,8-Dihydro-1,6-naphthyridin-3-amine chemistry is intrinsically linked to the development of novel synthetic methodologies that allow for the creation of increasingly complex and functionally diverse derivatives. While traditional methods have laid the groundwork, emerging strategies focus on efficiency, atom economy, and the rapid generation of molecular diversity. rsc.orgrsc.org

One promising frontier is the advancement of multicomponent reactions (MCRs). rsc.orgnih.gov These one-pot procedures, which combine three or more reactants to form a complex product, offer a powerful tool for constructing diverse libraries of dihydronaphthyridine analogs. rsc.org For instance, a three-component reaction has been successfully developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized or reduced to yield a variety of related scaffolds. nih.gov Future work will likely adapt these MCR strategies to the 1,6-naphthyridine (B1220473) core, enabling the introduction of multiple points of diversity around the 7,8-dihydro framework in a single, efficient step.

Another key area is the development of tandem or domino reactions. These processes involve a sequence of intramolecular reactions, often catalyzed by a single reagent, to rapidly build molecular complexity from simple precursors. acs.org Researchers are exploring methods like tandem nitrile hydration/cyclization procedures to access naphthyridine diones under mild conditions. acs.org These intermediates can then be converted into highly reactive ditriflates, which serve as versatile platforms for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents at various positions on the naphthyridine ring. acs.org Applying such strategies to precursors of this compound would facilitate the synthesis of highly substituted and intricate architectures for screening in various applications.

Synthetic StrategyDescriptionPotential Advantage for Dihydronaphthyridines
Multicomponent Reactions (MCRs) Three or more reactants combine in a single synthetic operation.Rapid generation of molecular libraries with diverse functional groups. rsc.orgrsc.org
Tandem/Domino Reactions Multiple bond-forming reactions occur sequentially in one pot.High efficiency and complexity generation from simple starting materials. acs.org
Ditriflate Intermediates Conversion of diones to highly reactive ditriflates.Enables regioselective, sequential functionalization via cross-coupling. acs.org

Integration of Advanced Computational Methods for Predictive Molecular Design

The integration of advanced computational chemistry is set to revolutionize the design of novel this compound derivatives. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are becoming indispensable tools for predicting molecular properties and guiding synthetic efforts. nih.govrsc.orgmdpi.com

DFT allows for the precise calculation of electronic structures, molecular orbital energies (such as the HOMO-LUMO gap), and geometric configurations. mdpi.comresearchgate.netceur-ws.org This information is critical for predicting the reactivity, stability, and potential biological activity of new molecules before they are synthesized, saving significant time and resources. mdpi.comresearchgate.net For example, DFT calculations can help identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective chemical transformations.

Furthermore, computational methods are crucial for designing molecules with specific functions. In materials science, DFT and TD-DFT are used to predict the nonlinear optical (NLO) properties of naphthyridine-based chromophores. nih.govrsc.org By simulating how substitutions on the naphthyridine ring affect intramolecular charge transfer, researchers can design novel compounds with enhanced NLO responses for applications in photonics and optoelectronics. nih.gov Similarly, in drug discovery, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how well a designed molecule will bind to a biological target, such as an enzyme or receptor. openmedicinalchemistryjournal.com These predictive models, built on the structural foundation of this compound, will accelerate the discovery of new therapeutic agents.

Computational MethodApplication in Naphthyridine DesignPredicted Properties
Density Functional Theory (DFT) Elucidation of ground-state electronic structure.Molecular geometry, orbital energies (HOMO/LUMO), reactivity, stability. mdpi.comceur-ws.org
Time-Dependent DFT (TD-DFT) Simulation of electronic excited states.UV-Visible absorption spectra, nonlinear optical (NLO) properties. nih.govrsc.org
Molecular Docking / QSAR Prediction of ligand-protein interactions.Binding affinity, biological activity, structure-activity relationships. researchgate.netopenmedicinalchemistryjournal.com

Exploration of this compound in Hybrid Materials and Nanostructures

The unique electronic and chelating properties of the naphthyridine scaffold make it a prime candidate for incorporation into advanced hybrid materials and nanostructures. researchgate.netrsc.org Future research is expected to explore the use of this compound and its derivatives as key components in the development of novel functional materials.

One emerging area is in the field of organic electronics. Naphthyridine-based compounds have already demonstrated potential as n-type materials for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.netrsc.org The electron-deficient nature of the two nitrogen atoms in the ring system facilitates electron transport, a crucial property for these applications. rsc.org The 7,8-dihydro-1,6-naphthyridine (B8583022) core, with its specific arrangement of nitrogen atoms and amine functionality, could be functionalized with chromophores or conjugated polymers to create novel materials with tailored photophysical and electrochemical properties for next-generation displays and solar energy conversion technologies.

Another frontier is the development of hybrid nanomaterials. The amine group and nitrogen atoms of the dihydronaphthyridine ring can act as effective anchoring points for binding to the surface of nanoparticles or for templating the growth of nanostructures. For instance, research has shown the use of nanoparticles to catalyze the synthesis of naphthyridines, suggesting a strong interaction between the scaffold and the nanoparticle surface. scilit.com This opens the door to creating organic-inorganic hybrid materials where this compound derivatives are integrated with quantum dots, metal oxides, or carbon nanotubes. Such hybrid systems could find applications in sensing, catalysis, and biomedical imaging.

Discovery of Novel Catalytic Transformations Mediated by Naphthyridine Complexes

The arrangement of nitrogen atoms in the naphthyridine core makes it an excellent bidentate ligand for coordinating with metal ions. researchgate.netresearchgate.net This property has been exploited to create metal complexes that function as catalysts for a variety of organic transformations. researchgate.net The future will see an expansion of this research, with a focus on discovering novel catalytic activities for complexes derived from this compound.

The two nitrogen atoms in 1,8-naphthyridine (B1210474) ligands are optimally positioned to chelate metal cations, forming stable complexes with metals such as rhodium, iridium, ruthenium, copper, and nickel. researchgate.netresearchgate.net These complexes have been shown to be efficient catalysts for important chemical reactions. researchgate.net By designing and synthesizing chiral derivatives of this compound, researchers aim to develop new asymmetric catalysts. These catalysts could enable the enantioselective synthesis of complex molecules, a critical challenge in the pharmaceutical industry.

Furthermore, the dihydronaphthyridine scaffold can be incorporated into more complex structures like metal-organic frameworks (MOFs) or porous organic polymers. researchgate.net These materials possess high surface areas and well-defined pore structures, making them excellent platforms for heterogeneous catalysis. A porous polymer incorporating triazine and naphthyridine units has been shown to be an effective catalyst for multicomponent reactions. researchgate.net By using functionalized this compound as a building block, novel porous materials could be developed with unique catalytic sites, offering advantages in catalyst stability, reusability, and separation from the reaction products.

Elucidation of Intricate Reaction Mechanisms and Biochemical Pathways at a Fundamental Level

A fundamental understanding of how this compound and its derivatives behave at a molecular level is crucial for their rational design and application. Future research will increasingly focus on the detailed elucidation of both their chemical reaction mechanisms and the biochemical pathways they modulate.

Mechanistic studies of synthetic reactions, such as the multicomponent reactions used to generate dihydronaphthyridone intermediates, are essential for optimizing reaction conditions and expanding their scope. nih.gov By combining experimental kinetics with computational modeling, researchers can map out reaction energy profiles, identify key intermediates and transition states, and understand the role of catalysts. This fundamental knowledge is critical for developing more efficient and selective synthetic routes to complex dihydronaphthyridine architectures. rsc.org

In the biological realm, many naphthyridine derivatives exhibit potent activities, but the specific biochemical pathways they interact with are often not fully understood. tandfonline.comresearchgate.net For example, the archetypal naphthyridine antibacterial, nalidixic acid, is known to function by inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. mdpi.comacs.org For new derivatives of this compound identified as potential therapeutic agents, a primary goal will be to identify their specific molecular targets and elucidate their mechanism of action. Techniques such as proteomics, metabolomics, and genetic screening will be employed to map the compound's interactions within the complex network of cellular pathways, moving beyond simple activity screening to a deeper, mechanism-based understanding of their biological effects. taylorandfrancis.com

Q & A

Q. What are the recommended safety protocols for handling 7,8-Dihydro-1,6-naphthyridin-3-amine in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to OSHA/GHS guidelines. Use personal protective equipment (PPE), including nitrile gloves, face shields, and chemical-resistant suits, to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation risks. Store in a dry, room-temperature environment to prevent degradation. Toxicity data indicates acute oral (H302), dermal (H312), and inhalation (H332) hazards, necessitating immediate medical consultation upon exposure .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Common methods include:
  • Acylation : Reacting precursors like 6,8,8-trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine with benzoyl chloride (BzCl) in dichloromethane (CH₂Cl₂) under basic conditions (e.g., NEt₃) at 25°C for 6 hours (~70% yield) .
  • Functionalization : Modular synthesis via Vilsmeier-Haack reactions followed by methylamine treatment, achieving yields up to 57% under optimized conditions (e.g., 80°C for 12 hours) .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Characterization involves:
  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, amino derivatives show distinct shifts at δ 6.5–7.5 ppm for aromatic protons .
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 145.1600 for C₈H₇N₃) to verify molecular composition .
  • X-ray Crystallography : Resolve conformational isomers (e.g., ethyl 5-amino-7-benzylseleno-8-cyano derivatives) for antibacterial activity studies .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized for bioactivity studies?

  • Methodological Answer : Yield optimization strategies include:
  • Temperature Control : Prolonged heating at 80°C improves cyclization efficiency in Vilsmeier reactions .
  • Protecting Groups : Selective tritylation (CPh₃) of amino groups enhances regioselectivity (e.g., 80% yield for 7-tritylamino derivatives using NEt₃/THF at 50°C) .
  • Catalysis : Transition metal catalysts (e.g., Pd/C) for cross-coupling reactions to introduce substituents like trifluoromethyl groups, critical for modulating bioactivity .

Q. What methodologies address contradictions in reported toxicity or bioactivity data for this compound?

  • Methodological Answer : Resolve discrepancies via:
  • Dose-Response Studies : Establish LD₅₀ ranges (e.g., acute oral toxicity category 4, H302) using standardized OECD guidelines .
  • Meta-Analysis : Compare datasets across studies (e.g., antibacterial vs. antimalarial activity) to identify confounding variables like solvent polarity or stereochemical purity .
  • Computational Modeling : Predict toxicity pathways (e.g., cytochrome P450 interactions) using QSAR models to validate experimental findings .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based kinase inhibitors?

  • Methodological Answer : Key SAR strategies include:
  • Substituent Engineering : Introducing 6-benzyl or 8,8-dimethyl groups enhances binding to FLT3/CDK4 (e.g., AMG 925, IC₅₀ = 1–3 nM) .
  • Conformational Analysis : X-ray structures reveal planar conformers (e.g., 5,6,7,8-tetrahydro derivatives) critical for ATP-binding pocket interactions .
  • Bioisosteric Replacement : Replace pyridine with naphthyridine cores to improve solubility and metabolic stability .

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